5-Fluoro SDB-005
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Overview
Description
5-fluoro SDB-005 is a synthetic cannabinoid, which is an analog of SDB-005. It is known to activate the central cannabinoid receptor 1 (CB1) and the peripheral cannabinoid receptor 2 (CB2). The compound is structurally similar to other synthetic cannabinoids but features a fluorine atom at the terminal carbon of the alkyl chain, which typically increases its affinity for cannabinoid receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro SDB-005 involves the reaction of 1H-indazole-3-carboxylic acid with 1-naphthalenyl ester. The key steps include:
Formation of the indazole core: This is achieved by cyclization of appropriate precursors under controlled conditions.
Introduction of the fluoropentyl chain: This involves the reaction of the indazole core with 5-fluoropentyl bromide in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with 1-naphthalenol under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large-scale production of the indazole core and 5-fluoropentyl bromide.
Automated reaction setups: Use of automated systems to control reaction conditions and ensure consistency.
Purification and quality control: Advanced techniques such as chromatography and spectroscopy are used to purify the final product and ensure its quality.
Chemical Reactions Analysis
Types of Reactions
5-fluoro SDB-005 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide and potassium cyanide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different affinities and activities at cannabinoid receptors .
Scientific Research Applications
5-fluoro SDB-005 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids.
Biology: Studied for its effects on cannabinoid receptors and its potential as a tool for understanding the endocannabinoid system.
Medicine: Investigated for its potential therapeutic effects, although it is not approved for medical use.
Industry: Used in forensic science for the detection of synthetic cannabinoids in biological samples.
Mechanism of Action
5-fluoro SDB-005 exerts its effects by binding to and activating the cannabinoid receptors CB1 and CB2. The activation of these receptors leads to various downstream signaling pathways, including the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases. These pathways result in the physiological and pharmacological effects observed with synthetic cannabinoids .
Comparison with Similar Compounds
Similar Compounds
SDB-005: The parent compound without the fluorine atom.
THJ-2201: Another synthetic cannabinoid with a similar structure but different substituents.
AM-2201: A synthetic cannabinoid with a similar core structure but different alkyl chain.
Uniqueness
5-fluoro SDB-005 is unique due to the presence of the fluorine atom at the terminal carbon of the alkyl chain. This modification typically increases its affinity for cannabinoid receptors and can alter its pharmacological profile compared to other similar compounds .
Properties
Molecular Formula |
C23H21FN2O2 |
---|---|
Molecular Weight |
376.4 |
IUPAC Name |
naphthalen-1-yl 1-(5-fluoropentyl)indazole-3-carboxylate |
InChI |
InChI=1S/C23H21FN2O2/c24-15-6-1-7-16-26-20-13-5-4-12-19(20)22(25-26)23(27)28-21-14-8-10-17-9-2-3-11-18(17)21/h2-5,8-14H,1,6-7,15-16H2 |
InChI Key |
FNMFGMMHNFDPNT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=NN(C4=CC=CC=C43)CCCCCF |
Appearance |
Assay:≥98%A crystalline solid |
Synonyms |
Naphthalen-1-yl 1-(5-Fluoropentyl)-1H-indazole-3-carboxylate |
Origin of Product |
United States |
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